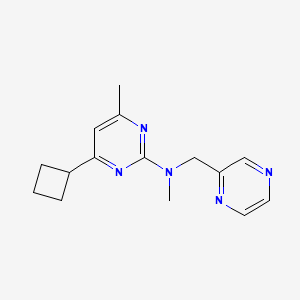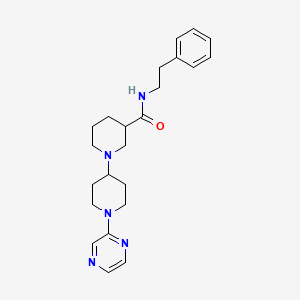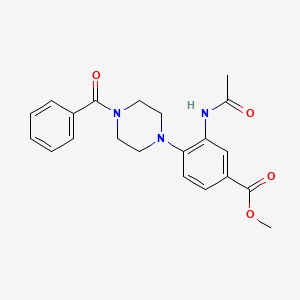
5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole, also known as BDTPT, is a novel tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various research areas.
Wissenschaftliche Forschungsanwendungen
5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole has been found to have potential applications in various research areas, including organic electronics, materials science, and biomedical research. In organic electronics, this compound has been used as a hole-transporting material in organic solar cells, resulting in improved device performance. In materials science, this compound has been incorporated into polymer matrices to form nanocomposites with enhanced thermal stability and mechanical properties. In biomedical research, this compound has been investigated for its potential as an anticancer agent and as a fluorescent probe for imaging biological systems.
Wirkmechanismus
The mechanism of action of 5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, leading to changes in the electronic and optical properties of the compound. This property makes this compound an attractive candidate for use in various sensing applications.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro, making it a promising candidate for use in biomedical applications. However, further studies are needed to investigate its potential side effects and toxicities in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole is its ease of synthesis and high purity yield. Additionally, its unique electronic and optical properties make it a versatile compound for use in various research areas. However, one limitation of this compound is its limited solubility in common solvents, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole. One area of interest is the development of new synthesis methods to improve the compound's solubility and stability. Another area of research is the investigation of this compound's potential as a biosensor for the detection of metal ions in biological systems. Additionally, this compound's potential as an anticancer agent warrants further investigation, particularly in combination with other chemotherapy drugs. Overall, this compound is a promising compound with a wide range of potential applications in various research areas.
Synthesemethoden
5-(1,3-benzodioxol-5-yloxy)-1-phenyl-1H-tetrazole can be synthesized using a simple one-pot reaction method, which involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ol, phenylhydrazine, and sodium azide in the presence of a catalyst. The resulting product is a white crystalline powder with a high yield and purity.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yloxy)-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c1-2-4-10(5-3-1)18-14(15-16-17-18)21-11-6-7-12-13(8-11)20-9-19-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBKCHZIBLHSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-methoxyphenyl)ethyl]-N,3-dimethylbut-2-enamide](/img/structure/B5302166.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5302169.png)
![N-[1-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5302175.png)

![4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5302188.png)

![N-{4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B5302208.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5302216.png)


![2-[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302250.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5302255.png)
![(3S*,4R*)-3-methoxy-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-4-amine](/img/structure/B5302261.png)
